REACTION_SMILES
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[C:1]([CH:2]([OH:3])[CH3:4])(=[O:5])[O:6][CH2:7][CH3:8].[CH2:9]1[CH2:10][O:11][CH2:12][CH2:13][NH:14]1>>[C:1]([CH:2]([OH:3])[CH3:4])(=[O:5])[N:14]1[CH2:9][CH2:10][O:11][CH2:12][CH2:13]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CCOC(=O)C(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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C1COCCN1
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Name
|
|
Type
|
product
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Smiles
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CC(O)C(=O)N1CCOCC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH:2]([OH:3])[CH3:4])(=[O:5])[O:6][CH2:7][CH3:8].[CH2:9]1[CH2:10][O:11][CH2:12][CH2:13][NH:14]1>>[C:1]([CH:2]([OH:3])[CH3:4])(=[O:5])[N:14]1[CH2:9][CH2:10][O:11][CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCN1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)C(=O)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH:2]([OH:3])[CH3:4])(=[O:5])[O:6][CH2:7][CH3:8].[CH2:9]1[CH2:10][O:11][CH2:12][CH2:13][NH:14]1>>[C:1]([CH:2]([OH:3])[CH3:4])(=[O:5])[N:14]1[CH2:9][CH2:10][O:11][CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCN1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)C(=O)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |